molecular formula C20H14O4 B1619293 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl CAS No. 39215-21-9

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Cat. No. B1619293
CAS RN: 39215-21-9
M. Wt: 318.3 g/mol
InChI Key: OOSHJGKXQBJASF-UHFFFAOYSA-N
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Description

“2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl” is a chemical compound with the molecular formula C20H14O4 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It has a molecular weight of 318.33 .


Molecular Structure Analysis

The molecular structure of “2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl” consists of 20 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact structure would require more specific information or a detailed analysis which is not available in the current search results.


Physical And Chemical Properties Analysis

“2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl” is a solid at 20 degrees Celsius . It has a molecular weight of 318.33 . The compound should be stored under inert gas . It is sensitive to air .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods: A method for synthesizing new tetrahydroxy-1,1′-binaphthyls, including variants with a halogen atom, was developed. This included complex formation with phosphine oxides, as established by NMR spectroscopy (Khasiyatullina, Litvinov, & Mironov, 2018).
  • Structural Variations: Research into the conformation of chiral biheteroaryls derived from 2,2'-dihydroxy-1,1'-binaphthyl revealed the formation of chiral O- and N-bis-tricyclic compounds, further studied through NMR and X-ray structure determination (Pluempanupat et al., 2011).

Catalysis and Reaction Mechanisms

  • Catalytic Applications: The use of 2-dialkylaminomethyl-2'-hydroxy-1,1'-binaphthyls in catalytic asymmetric additions to aldehydes demonstrated high enantioselectivity, highlighting their potential in organocatalysis (Ko, Kim, & Ha, 2002).
  • Metal Complex Formation: Research on the role of metal complexes of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in asymmetric catalysis underlines their unique reactivity and wide application in organic synthesis (Misra, Dwivedi, & Kishore, 2017).

Chiral Recognition and Supramolecular Chemistry

  • Chiral Shift Reagents: 2,2'-Dihydroxy-1,1'-binaphthyl derivatives were effectively used as chiral shift reagents for recognizing carbocyclic aminoalcohols, with the shift dependent on structural and stereochemical interactions (Michalik & Döbler, 1990).
  • Supramolecular Complexes: The synthesis and structural analysis of 1,1′-binaphthyl-2,2′-diol and 2,2′-diamino-1,1′-binaphthyl frameworks have led to a variety of chiral coordination compounds and supramolecular complexes, showcasing their versatility in coordination chemistry (Telfer, 2003).

Environmental Applications

  • Eco-friendly Synthesis: A novel, environmentally friendly synthesis of enantiomerically enriched S(-)2,2′-dihydroxy-1,1′-binaphthyl was achieved in an aqueous medium, highlighting the move towards greener chemical processes (Trotta, Cravotto, & Casile, 2003).

Safety And Hazards

“2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl” can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, seek medical advice or attention . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSHJGKXQBJASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959990
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

CAS RN

39215-21-9, 61601-94-3
Record name [1,2',3,3'-tetrol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Habaue, T Seko, Y Okamoto - Polymer, 2003 - Elsevier
The oxidative coupling polymerization of racemic-, (R)-, and (S)-2,2′,3,3′-tetrahydroxy-1,1′-binaphthyl derivatives bearing a crown ether moiety was carried out in the presence of a …
H Danjo, K Iwaso, M Kawahata, K Ohara… - Organic …, 2013 - ACS Publications
Twin-bowl-shaped tris(spiroorthocarbonate) cyclophanes were designed and prepared as ditopic hosts for electrically neutral or electron-rich guests. Preparation of the desired …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
H Danjo, M Hamaguchi, K Asai, M Nakatani… - …, 2017 - ACS Publications
Twin-bowl-shaped tris-(spiroborate) cyclophanes bearing pyridyl groups have been prepared for the construction of proton-responsive supramolecular polymers. Preparation of the …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
F Amat-Guerri, M Carrascoso, M Luiz… - … of Photochemistry and …, 1998 - Elsevier
The Rose Bengal sensitized photooxidation of 2,3-dihydroxynaphthalene (2,3-DHN) and 2,7-dihydroxynaphthalene (2,7-DHN) in pH 12 water yields 1,1′-dimeric products, the …
T Temma, S Habaue - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
The asymmetric oxidative coupling polymerization of methyl 6,6′‐dihydroxy‐2,2′‐binaphthalene‐7‐carboxylate with the copper‐diamine catalysts under an O 2 atmosphere was …
H Danjo, Y Hashimoto, Y Kidena, A Nogamine… - Organic …, 2015 - ACS Publications
Multicomponent construction of the tetrakis(spiroborate) anionic nanocycles was achieved by reacting bis(dihydroxynaphthalene)s with tetrahydroxyanthraquinone in the presence of …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
D Zhao, N Wu, S Zhang, P Xi, X Su, J Lan… - Angewandte …, 2009 - Wiley Online Library
Phenols are not only important building blocks for constructing pharmaceuticals, polymers, and natural compounds, but also serve as versatile synthetic intermediates in preparing …
T Nakagawa, H Danjo, M Kawahata, K Yamaguchi - Tetrahedron, 2019 - Elsevier
To explore the utility of bis(dihydroxynaphthalene) ligands for the construction of supramolecular structures, we demonstrated the preparation of cage-shaped complexes by combining …
GW Gokel, SH Korzeniowski - 2012 - books.google.com
It seems likely that no project of this magnitude is undertaken in the absence of several motivations. This book is no exception. There are, from our perspective, at least two rational …
Number of citations: 429 books.google.com
PJ Amal Joseph, S Priyadarshini - Organic Process Research & …, 2017 - ACS Publications
For more than a century, copper has been used as a promoter in cross-coupling reactions of aryl halides with diverse nucleophiles to construct C–C and C-heteroatom bonds. The …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk

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